molecular formula C16H14N2O5S B2799441 Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-58-7

Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2799441
CAS No.: 477490-58-7
M. Wt: 346.36
InChI Key: XOCPSVZQHBANEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate” is a chemical compound . It’s related to a group of compounds known as pyrrolidine-2,5-dione derivatives . These compounds have been studied for their potential therapeutic properties .

Scientific Research Applications

Thiophene Derivatives and Carcinogenicity Evaluation

Thiophene analogues, including those structurally related to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. These studies, focusing on compounds like 5-phenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)-acetamide, indicate their potential carcinogenicity based on in vitro assays. However, doubts remain about their ability to elicit tumors in vivo, highlighting the need for thorough evaluation of new thiophene derivatives (Ashby et al., 1978).

Xylan Derivatives for Biopolymer Applications

Chemical modifications of xylan, a biopolymer, into ethers and esters with specific functional groups offer a path to novel materials with varied properties. These xylan derivatives, through substitution patterns and functional groups, present potential for applications ranging from drug delivery to antimicrobial agents, demonstrating the broad applicability of functionalized biopolymers in scientific research (Petzold-Welcke et al., 2014).

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including those with thiophene units, play a crucial role in drug design due to their structural diversity and biological activities. These compounds are foundational in the development of new drugs with potential CNS (Central Nervous System) activities, illustrating the significance of heterocyclic chemistry in the discovery of novel therapeutic agents (Saganuwan, 2017).

Supramolecular Chemistry and BTAs

Benzene-1,3,5-tricarboxamides (BTAs), by virtue of their supramolecular self-assembly into one-dimensional structures stabilized by hydrogen bonding, serve as a versatile building block in nanotechnology, polymer processing, and biomedical applications. The adaptability of BTAs underscores the potential of structurally simple compounds in advanced materials science (Cantekin et al., 2012).

Advanced Oxidation Processes for Environmental Applications

The degradation of acetaminophen (ACT) via advanced oxidation processes (AOPs) has been extensively studied, providing insights into the kinetics, mechanisms, and by-products of AOP treatment. These studies not only contribute to environmental science by offering methods to remove recalcitrant compounds from water but also emphasize the importance of understanding by-product biotoxicity for ecosystem health (Qutob et al., 2022).

Properties

IUPAC Name

methyl 3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-23-16(22)15-14(9-4-2-3-5-10(9)24-15)17-11(19)8-18-12(20)6-7-13(18)21/h2-5H,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCPSVZQHBANEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.